2,4-Dihydroxy-3,3-dimethylbutanamide

Description

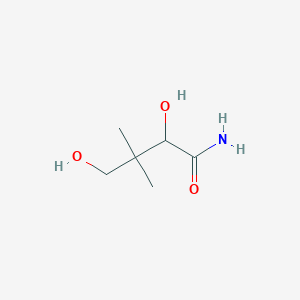

2,4-Dihydroxy-3,3-dimethylbutanamide, also known as pantoic acid amide, is a chiral organic compound with the chemical formula C6H13NO3. scbt.comnih.gov Its structure is characterized by a butanamide backbone substituted with two hydroxyl groups at positions 2 and 4, and two methyl groups at position 3. The presence of these functional groups imparts specific chemical properties that are central to its biological roles.

Chemical and Physical Properties of (R)-2,4-Dihydroxy-3,3-dimethylbutanamide

| Property | Value |

|---|---|

| IUPAC Name | (2R)-2,4-dihydroxy-3,3-dimethylbutanamide |

| Molecular Formula | C6H13NO3 |

| Molecular Weight | 147.17 g/mol |

| SMILES | CC(C)(CO)C@HO |

This data is compiled from PubChem. nih.gov

From a chemical perspective, this compound is classified as a primary amide. wikipedia.orgyoutube.com Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. The amide bond is a cornerstone of protein chemistry, forming the peptide links between amino acids. wikipedia.org While amides are generally stable, they can undergo hydrolysis under acidic or basic conditions. wikipedia.org The amide group in this compound is crucial for its incorporation into larger biomolecules.

Furthermore, the presence of two hydroxyl groups categorizes it as a polyhydroxylated compound. These hydroxyl groups can participate in hydrogen bonding, which influences the molecule's solubility and its interactions with enzymes and other biological molecules. The study of polyhydroxylated compounds is significant in carbohydrate chemistry and in understanding the interactions of many biologically active molecules.

The primary significance of this compound in the biological realm stems from its role as a constituent of pantothenic acid, commonly known as vitamin B5. nih.govdrugbank.comyoutube.com Pantothenic acid is an essential nutrient for many animals, required for the synthesis of coenzyme A (CoA). drugbank.comyoutube.com In the structure of pantothenic acid, the carboxyl group of pantoic acid (the carboxylic acid form of this compound) is linked via an amide bond to the amino group of β-alanine. nih.govdrugbank.comwikipedia.org

Coenzyme A is a vital molecule in cellular metabolism, playing a critical role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate (B1213749) in the citric acid cycle. drugbank.comwikipedia.org The functional part of CoA is a thiol group (-SH) that forms thioesters with carboxylic acids. The biosynthesis of CoA is a multi-step process that begins with the phosphorylation of pantothenic acid. wikipedia.org Therefore, this compound is a fundamental building block for one of the most important coenzymes in living organisms.

The historical context of this compound is intrinsically linked to the discovery of vitamin B5. Roger J. Williams is credited with the discovery of pantothenic acid in 1919. nih.govdrugbank.com This discovery paved the way for understanding its nutritional importance and its biochemical function.

Current research continues to explore the biosynthesis and metabolism of pantothenic acid and coenzyme A. Understanding the enzymes involved in the synthesis of pantothenic acid from pantoic acid and β-alanine provides insights into metabolic pathways and potential targets for antimicrobial drug development, as this pathway is essential for many bacteria. Furthermore, the role of coenzyme A in various metabolic processes is an active area of investigation, with implications for understanding diseases such as obesity, diabetes, and neurodegeneration. The chemical synthesis of derivatives of this compound and pantothenic acid is also an ongoing area of research, aimed at creating probes to study enzymatic mechanisms and to develop potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQLNIMYRMBBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377336 | |

| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-86-1 | |

| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dihydroxy 3,3 Dimethylbutanamide and Its Analogues

Conventional Organic Synthesis Approaches

Conventional synthesis provides a foundational framework for constructing the 2,4-dihydroxy-3,3-dimethylbutanamide molecule. These methods rely on well-established chemical reactions to build the carbon skeleton and introduce the necessary functional groups in a controlled manner.

Amide Bond Formation Strategies for Butanamide Core Construction

The formation of the amide bond is a critical step in synthesizing the butanamide core. A primary and direct method involves the aminolysis of (R)-pantolactone, which is the cyclic ester of the corresponding carboxylic acid, (R)-pantoic acid. This reaction opens the lactone ring with ammonia (B1221849) or an appropriate amine to form the desired amide.

Alternatively, standard peptide coupling techniques can be employed. These methods involve activating the carboxylic acid group of (R)-pantoic acid to facilitate nucleophilic attack by an amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). The fundamental principle involves the reaction of the activated carboxylic acid with an amine to generate the amide product. researchgate.net

Introduction of Hydroxyl and Gem-Dimethyl Groups through Alkylation and Hydroxylation

The characteristic 2,4-dihydroxy-3,3-dimethyl structure is typically established prior to amide formation, originating from precursors to pantoic acid. The synthesis of pantoic acid often starts from α-ketoisovalerate. A key step is the transfer of a methyl group, followed by a reduction to form pantoate. nih.gov This biosynthetic precursor approach ensures the correct placement of the gem-dimethyl and hydroxyl groups.

In a more classical laboratory approach, the gem-dimethyl group can be introduced via alkylation of a suitable precursor. The hydroxyl groups, which contribute significantly to the molecule's properties, can be introduced through various hydroxylation techniques. youtube.com The challenge lies in achieving the correct stereochemistry at the C2 position, which is crucial for biological activity in many analogues.

Protecting-Group-Free Synthesis Paradigms for Amide Derivatives

The presence of multiple hydroxyl groups often necessitates the use of protecting groups to prevent unwanted side reactions during synthesis. However, protection and deprotection steps add to the length of the synthesis and generate waste. acs.org Consequently, protecting-group-free synthesis (PGF) represents a more efficient and greener approach.

Regioselective Synthesis Techniques for Butanamide Isomers

Regioselectivity is crucial when synthesizing analogues or isomers of this compound, particularly when using starting materials with multiple reactive sites. For instance, in reactions involving asymmetrical diamines, controlling which amino group reacts with the pantoic acid precursor is essential.

A highly regioselective synthesis was demonstrated in the preparation of the antimalarial drug MMV693183, a pantothenic acid derivative. libretexts.org By carefully selecting the reaction conditions and utilizing the subtle differences in the nucleophilicity of the two amino groups in (S)-propane-1,2-diamine, a desired regioisomer was obtained in high preference. libretexts.org Furthermore, the use of a specific chiral acid for salt formation allowed for the isolation of a single regioisomer with near-perfect selectivity. libretexts.org Such techniques are vital for ensuring the production of the correct constitutional isomer.

Catalyst Systems and Reaction Conditions in Synthetic Pathways

The choice of catalysts and reaction conditions profoundly influences the outcome of the synthesis. For amide bond formation, a variety of coupling reagents and catalysts are available. The reaction conditions, including solvent and temperature, must be optimized to maximize yield and minimize side reactions. acs.org Polar solvents like DMF and DMSO are commonly used for amide bond formation due to their ability to solubilize reactants. acs.org

In protecting-group-free approaches, the reaction conditions are paramount for achieving selectivity. For example, the regioselective amidation of (R)-pantolactone with a diamine was successfully achieved using specific carbonate bases and solvents, which controlled the reactivity of the nucleophiles. libretexts.org

Below is a table summarizing typical conditions for the key synthetic steps.

| Synthetic Step | Reagents/Catalysts | Solvent | Temperature | Key Outcome |

| Amide Coupling | EDCI/DMAP | Dichloromethane | Room Temp | Formation of secondary amides revmedchir.ro |

| Acyl Chloride Formation | Oxalyl Chloride | Dichloromethane | 0°C to Room Temp | Activation of carboxylic acid revmedchir.ro |

| Regioselective Amination | (R)-pantolactone, (S)-propane-1,2-diamine, Na₂CO₃ | i-PrOH | 80°C | High regioselectivity for amide formation libretexts.org |

| Lactone Aminolysis | (R)-pantolactone, Amine | Water/Buffer | Varies | Direct formation of hydroxy amide |

Biocatalytic and Enzymatic Synthesis of Amide Products

Biocatalytic methods offer a green and highly selective alternative to conventional chemical synthesis. unimi.it Enzymes operate under mild conditions and can provide exquisite control over stereochemistry and regioselectivity, often obviating the need for protecting groups. nih.gov

The synthesis of this compound and its analogues can be efficiently achieved using the enzyme Pantothenate Synthetase (PS). This ligase naturally catalyzes the ATP-dependent condensation of (R)-pantoic acid with β-alanine to produce pantothenic acid (Vitamin B5). nih.govrug.nl The reaction proceeds through a pantoyl-adenylate intermediate, which is then attacked by the amine. nih.gov

Research has shown that Pantothenate Synthetase from Escherichia coli (PS E. coli) exhibits a broad substrate scope, accepting a wide variety of amines beyond its natural substrate, β-alanine. rug.nl This promiscuity allows for the enzymatic synthesis of a diverse library of pantoic acid amides. The enzyme can couple (R)-pantoic acid with various amino acids and other primary amines, achieving high conversion rates (up to >99%). rug.nl This biocatalytic strategy is particularly useful for producing pharmaceutically relevant analogues. rug.nl The process is conducted in aqueous buffer systems at or near neutral pH, representing a sustainable method for amide bond formation.

Enzyme-Mediated Formation of this compound Derivatives

The use of enzymes in chemical synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis, leveraging enzymes to drive chemical reactions, is increasingly applied in the pharmaceutical and fine chemical industries due to the high stereoselectivity, regioselectivity, and chemoselectivity of enzymes. nih.govresearchgate.net

Enzymatic strategies are particularly valuable for asymmetric synthesis, where a prochiral molecule is converted into a chiral product with high enantiomeric purity. nih.gov This can involve the transformation of sp2 hybridized carbon atoms or the enantioselective modification of a prochiral sp3 hybridized atom. nih.gov For instance, lipases are widely used for the kinetic resolution of racemic mixtures, a process that can be enhanced and stabilized through immobilization and the use of ionic liquids. nih.gov

In the context of forming dihydroxy compounds, oxidoreductases play a crucial role. For example, acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR) have been employed for the synthesis of optically pure α-alkyl-α,β-dihydroxyketones. researchgate.net AAS catalyzes the formation of α-alkyl-α-hydroxy-β-diketones, which are then reduced by AAR with high regio-, diastereo-, and enantioselectivity to yield the corresponding chiral dihydroxyketones. researchgate.net

Characterization of Biocatalytic Reaction Progress and Yield Optimization

Monitoring the progress of biocatalytic reactions is essential for optimizing yield and enantiomeric excess. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard techniques for tracking the conversion of substrate to product and determining the enantiomeric purity of the product. researchgate.net

The following table provides an overview of enzymes used in the synthesis of related chiral compounds and their typical yields and enantiomeric excess.

| Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Acetylacetoin Synthase (AAS) | α-diketones | α-alkyl-α-hydroxy-β-diketones | 30-60 | 67-90 |

| Acetylacetoin Reductase (AAR) | α-alkyl-α-hydroxy-β-diketones | α-alkyl-α,β-dihydroxyketones | 60-70 | >95 |

| Lipase from Pseudomonas fluorescens | 3-hydroxy-3-phenylpropanonitrile | (S)-3-hydroxy-3-phenylpropanonitrile | 97.4 | 79.5 |

Stereoselective Synthesis and Chiral Control

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules. nih.gov Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule from an achiral starting material. uwindsor.ca

Enantioselective and Diastereoselective Synthesis of this compound Stereoisomers

Enantioselective synthesis creates a specific enantiomer of a chiral compound, while diastereoselective synthesis produces a specific diastereomer. uwindsor.ca Various strategies have been developed to achieve high levels of enantio- and diastereoselectivity.

One common approach involves the use of chiral catalysts, which are enantiomerically pure compounds that can direct the stereochemical outcome of a reaction. nih.govuwindsor.ca These catalysts can be small organic molecules (organocatalysis) or metal complexes with chiral ligands. frontiersin.org For example, the Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of diols from olefins. researchgate.net

Substrate control is another strategy where the stereochemistry of the starting material influences the stereochemical outcome of the reaction. uwindsor.ca For instance, the reduction of a β-hydroxy ketone can lead to either the syn- or anti-1,3-diol diastereomer depending on the choice of reducing agent. uwindsor.ca

Chiral Pool Approaches Utilizing D-Pantolactone and Related Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. D-pantolactone, a derivative of pantothenic acid (Vitamin B5), is a common chiral building block. Its rigid lactone structure and defined stereochemistry make it an excellent precursor for controlling the stereochemistry of subsequent reactions.

Asymmetric Synthesis Strategies for Controlled Stereochemistry

Asymmetric synthesis encompasses a variety of techniques to introduce chirality into a molecule. uwindsor.ca These strategies can be broadly categorized as:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed.

Chiral Catalyst-Mediated Synthesis: A small amount of a chiral catalyst is used to generate a large amount of a chiral product. nih.gov This is a highly efficient and atom-economical approach. nih.gov

Biocatalytic Asymmetric Synthesis: Enzymes are used as catalysts to perform highly stereoselective transformations. nih.gov

The choice of strategy depends on the specific target molecule and the desired stereoisomer. Often, a combination of these strategies is employed to achieve the desired stereochemical control.

Synthesis of Structural Analogues and Functionalized Derivatives

The synthesis of structural analogues and functionalized derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with improved properties. nih.gov This often involves modifying the core structure by introducing different functional groups or altering the carbon skeleton.

For example, bis-Schiff bases of 2,4-dihydroxyacetophenone have been synthesized and shown to exhibit inhibitory activity against phosphodiesterase enzymes. nih.gov The synthesis of these derivatives typically involves condensation reactions between the dihydroxyacetophenone core and various substituted aldehydes or amines. nih.gov

The development of new synthetic routes that are efficient and allow for the introduction of a wide range of functional groups is an active area of research. rsc.org

Design and Synthesis of Pantothenamide Analogues for Biochemical Probes

The design of pantothenamide analogues as biochemical probes is primarily driven by the need to overcome the metabolic instability of parent compounds. Pantothenamides, which are analogues of pantothenate (vitamin B5), show significant antimicrobial activity by interfering with coenzyme A (CoA) biosynthesis and utilization, a critical pathway for many pathogens like the malaria parasite Plasmodium falciparum. researchgate.net However, their therapeutic potential is often limited in vivo due to the rapid hydrolysis of their characteristic amide bond by pantetheinase enzymes present in human serum. researchgate.netmalariaworld.orgbohrium.com This enzymatic degradation renders the compounds inactive before they can exert their effect. researchgate.net

The central strategy in designing effective and stable biochemical probes involves replacing the labile amide group with a bioisostere that mimics the amide's electronic and steric properties but is resistant to enzymatic cleavage. biorxiv.orgacs.org Heteroaromatic rings are particularly attractive replacements as they are hydrolytically stable and contain hydrogen-bond donors and acceptors similar to amides. biorxiv.org This approach aims to create metabolically robust molecules that can effectively probe the CoA pathway.

The synthesis of these analogues involves multi-step chemical processes. A common retrosynthetic approach for creating heteroaromatic pantothenamide analogues begins with disconnecting the target molecule at the heteroaromatic ring, leading to simpler, commercially available or easily synthesized precursors. biorxiv.org For example, the synthesis of a pyrazole-containing analogue involves the deprotonation of a terminal alkyne (e.g., 1-heptyne) which then reacts with a suitable Weinreb amide. biorxiv.org The resulting product is subsequently condensed with hydrazine (B178648) to form the pyrazole (B372694) ring, which serves as the stable amide surrogate. biorxiv.org Other synthetic strategies have been employed to create a variety of analogues where the amide is replaced with rings like isoxazoles and triazoles. malariaworld.orgbiorxiv.org

In addition to chemical synthesis, enzymatic late-stage diversification has been utilized to generate a wider array of analogues. malariaworld.orgbohrium.com This chemoenzymatic approach allows for modifications to be introduced late in the synthetic sequence, providing an efficient method to create a library of related compounds for biochemical screening. malariaworld.orgbohrium.com Several of the resulting isoxazole (B147169) and triazole-containing analogues have demonstrated potent nanomolar activity against P. falciparum and stability in the presence of pantetheinase, validating this design strategy. malariaworld.orgbiorxiv.orgacs.org

| Analogue Class | Design Strategy | Key Synthetic Step | Investigational Purpose |

|---|---|---|---|

| Isoxazole-Pantothenamide Mimics | Replacement of labile amide with an isoxazole ring to prevent hydrolysis by pantetheinase. malariaworld.orgbohrium.com | Condensation reactions to form the isoxazole ring from appropriate precursors. biorxiv.org | Development of stable antiplasmodial agents to probe the pantothenate-utilizing process. malariaworld.orgbohrium.com |

| Triazole-Pantothenamide Mimics | Replacement of the amide bond with a stable triazole group. researchgate.net | Click chemistry or other cyclization methods to form the triazole ring. | Creation of pantetheinase-resistant antimalarial probes. researchgate.netbiorxiv.org |

| Pyrazole-Pantothenamide Analogues | Use of a pyrazole ring as a bioisostere for the amide moiety. biorxiv.org | Condensation of a 1,3-dicarbonyl compound (or equivalent) with hydrazine. biorxiv.org | Exploring diverse heteroaromatic scaffolds for stable biochemical probes. biorxiv.org |

Preparation of N-Substituted Butanamide Derivatives for Investigational Purposes

The preparation of N-substituted butanamide derivatives is a fundamental area of synthetic chemistry, enabling the creation of diverse molecules for various investigational purposes, including their use as enzyme inhibitors or antimicrobial agents. The specific substituent on the amide nitrogen can be systematically varied to probe structure-activity relationships and optimize biological activity.

A notable synthetic method involves the ring-opening of N-substituted succinimides to generate N-hydroxybutanamide derivatives. mdpi.com This approach begins with the acylation of primary amines or carboxylic acid hydrazides using succinic acid anhydride, followed by an imidization reaction, often facilitated by a polyphosphate ester. mdpi.com The resulting N-substituted succinimide (B58015) is then treated with an aqueous solution of hydroxylamine, which opens the imide ring to yield the target N-hydroxybutanamide derivative. mdpi.com This one-step ring-opening is efficient and provides a pathway to a variety of structures for investigation as biologically active compounds, such as matrix metalloproteinase (MMP) inhibitors. mdpi.com

More conventional methods for synthesizing N-substituted butanamides and other amides involve the direct coupling of a carboxylic acid with a primary or secondary amine. This reaction is typically promoted by a coupling agent or requires the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. For instance, various N-substituted benzamide (B126) derivatives have been synthesized to explore their antitumor potential. nih.gov Similarly, the reaction of substituted anilines with amino acid esters via reflux in methanol (B129727) has been used to produce different amide derivatives for biological screening. sphinxsai.com

The butanamide scaffold can also be incorporated into more complex molecular architectures. For example, 3-[(2-hydroxyphenyl)amino]butanoic acids have been used as precursors to synthesize derivatives containing quinoxaline (B1680401) and benzo[b]phenoxazine moieties. nih.gov These syntheses often involve multi-step sequences, such as the reaction of the butanoic acid derivative with 2,3-dichloro-1,4-naphthoquinone to form benzo[b]phenoxazine structures. nih.gov Such derivatives are prepared for investigational purposes like evaluating their antimicrobial activity. sphinxsai.comnih.gov The purification of these synthesized compounds frequently employs techniques like recrystallization or column chromatography to ensure high purity for subsequent biological evaluation. sphinxsai.com

| Derivative Class | General Synthetic Method | Starting Materials | Investigational Purpose |

|---|---|---|---|

| N-Hydroxybutanamides | Ring-opening of N-substituted succinimides with hydroxylamine. mdpi.com | Primary amines/hydrazides, succinic acid anhydride, hydroxylamine. mdpi.com | Matrix Metalloproteinase (MMP) inhibition studies. mdpi.com |

| N-Aryl Butanamides | Direct amide coupling or reaction of an ester with an amine. sphinxsai.com | Butanoic acid (or ester) and substituted anilines. sphinxsai.com | Antimicrobial and other biological activity screening. sphinxsai.com |

| N-(Thiophen-2-yl) Nicotinamides | Amide bond formation between a substituted nicotinic acid and an aminothiophene. | Substituted nicotinoyl chloride and 2-aminothiophene derivatives. | Development of novel fungicides. mdpi.com |

| Benzo[b]phenoxazine Butanoic Acids | Reaction of an aminobutanoic acid with a dichloro-naphthoquinone. nih.gov | 3-[(2-hydroxyphenyl)amino]butanoic acids, 2,3-dichloro-1,4-naphthoquinone. nih.gov | Synthesis of potential antimicrobial agents. nih.gov |

Molecular Interactions and Computational Studies of 2,4 Dihydroxy 3,3 Dimethylbutanamide and Its Derivatives

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to predict and analyze the behavior of molecules, offering insights that complement experimental data. These methods are instrumental in understanding the conformational preferences, reactivity, and intermolecular interactions of 2,4-Dihydroxy-3,3-dimethylbutanamide, commonly known as panthenol, and its derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nutricion.orgjddtonline.info This method is crucial in drug discovery for screening large databases of compounds and predicting their binding affinity to a specific protein target. nih.gov The process involves generating various conformations of the ligand within the protein's binding site and using a scoring function to estimate the strength of the interaction, often expressed as binding energy in kcal/mol. researchgate.netnih.gov

For analogues of this compound, such as pantetheine (B1680023) derivatives, molecular docking can elucidate how structural modifications influence binding to target enzymes. A key target is Vanin-1 (VNN1), a pantetheinase that hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine. researchgate.netnih.gov Docking studies on inhibitors of Vanin-1, which are structurally related to the substrate, help in understanding the key interactions within the active site that are necessary for inhibition. These simulations can predict hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. nutricion.orgresearchgate.net For instance, a pantetheine analogue inhibitor like RR6 has been studied in the context of its interaction with Vanin-1, revealing specific binding modes. nih.govresearchgate.net

Table 1: Predicted Interactions of a Hypothetical Panthenol Analogue with Vanin-1 Active Site

| Analogue Functional Group | Interacting Residue in Vanin-1 | Predicted Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydroxyl (-OH) | Glu79 | Hydrogen Bond | -8.5 |

| Amide Carbonyl (C=O) | Lys178 | Hydrogen Bond | |

| Dimethyl Group (-C(CH3)2) | Val313, Phe180 | Hydrophobic Interaction | |

| Terminal Moiety (e.g., Phenyl) | Cys211 | Covalent/Hydrophobic Interaction |

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable for studying the electronic structure and geometry of molecules. nih.gov These methods are used for conformational analysis, which involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. escientificpublishers.com For a flexible molecule like this compound, with several rotatable bonds, quantum calculations can determine the relative energies of different conformers, providing insight into the molecule's preferred shape in different environments. nih.govmdpi.com

By calculating the energy of various optimized geometries, a potential energy surface can be mapped, revealing the most stable, low-energy conformations. researchgate.net This information is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the active site of an enzyme. nih.gov Furthermore, these calculations can predict various chemical properties, including atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity. escientificpublishers.comcomporgchem.com

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C2-C3-N-C5) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Population (%) at 298 K |

|---|---|---|---|---|

| 1 (Global Minimum) | -175° (trans) | 0.00 | 3.1 | 65.2 |

| 2 | -65° (gauche) | 0.85 | 4.5 | 20.1 |

| 3 | 70° (gauche) | 1.20 | 4.2 | 14.7 |

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound (D-panthenol), MD simulations are particularly useful for understanding its interactions with solvent molecules, especially water. researchgate.net These simulations can model how D-panthenol influences the structural organization of water and detail the hydrogen bonding networks that are formed. researchgate.netmdpi.com

Studies combining experimental measurements with MD simulations have shown that the hydroxyl groups of D-panthenol play a crucial role in its interaction with water. researchgate.net They are responsible for creating cavities between D-panthenol molecules where water molecules can be incorporated. This modeling helps to explain the humectant properties of D-panthenol, as it can effectively bind and retain water. researchgate.net Radial distribution functions (RDFs), derived from MD simulations, can quantify the probability of finding a water molecule at a certain distance from a specific atom in the D-panthenol molecule, providing a detailed picture of the hydration shell. researchgate.net

Table 3: Hydrogen Bonding Characteristics of D-Panthenol in Aqueous Solution from MD Simulations

| Functional Group | Atom | Average H-Bonds with Water (Donor) | Average H-Bonds with Water (Acceptor) | Average H-Bond Lifetime (ps) |

|---|---|---|---|---|

| Primary Hydroxyl | O(1) | 1.1 | 1.9 | 2.5 |

| Secondary Hydroxyl | O(2) | 0.9 | 1.7 | 2.8 |

| Tertiary Hydroxyl | O(4) | 1.0 | 1.8 | 2.6 |

| Amide | O(3), N(1) | 0.9 (N-H) | 1.5 (C=O) | 3.1 |

Experimental Characterization of Molecular Binding

Experimental techniques provide direct evidence of molecular interactions, validating and complementing the predictions from computational models. For this compound and its derivatives, these methods are essential for confirming enzyme-ligand binding and elucidating the structural basis of these interactions.

The biological activity of D-panthenol is predicated on its conversion to pantothenic acid, a reaction catalyzed by an enzyme. researchgate.net The study of this enzyme-ligand interaction is fundamental to understanding its mechanism of action. The enzyme Vanin-1 (pantetheinase) is a key enzyme in a related pathway, responsible for the hydrolysis of pantetheine to pantothenic acid and cysteamine. nih.govnih.gov

The formation of complexes between enzymes and ligands (like panthenol derivatives or inhibitors) can be investigated using various biophysical techniques. Methods such as differential pulse voltammetry can be used to detect the molecule and study its electrochemical behavior, which can be altered upon binding to a protein. researchgate.net Enzyme kinetics assays are used to determine inhibition constants (e.g., IC₅₀) for analogues that act as inhibitors, quantifying their potency. For example, the pantetheine analogue RR6 was identified as a potent and specific inhibitor of Vanin-1, and its inhibitory activity was confirmed in both enzymatic assays and in vivo models. nih.gov Such studies are crucial for validating the therapeutic potential of enzyme inhibitors.

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structures of molecules, including protein-ligand complexes. Co-crystallization involves crystallizing a protein in the presence of its ligand, which allows for the direct visualization of the binding mode and the specific atomic interactions.

The X-ray crystal structure of human Vanin-1 has been solved, both in its native form and in a complex with a specific inhibitor. researchgate.netnih.gov These structures provide invaluable insights into the enzyme's mechanism and how it can be targeted. The Vanin-1 structure reveals a nitrilase enzymatic domain that contains the active site. nih.govresearchgate.net The catalytic triad (B1167595) residues have been identified as Glu79, Lys178, and Cys211. researchgate.net Studies of the Vanin-1-inhibitor complex show the inhibitor bound within the active site, with claims that it forms a covalent bond with the catalytic cysteine residue (Cys211). researchgate.net This detailed structural information illuminates how Vanin-1's enzymatic activity is mediated and provides a template for the design of new, more potent inhibitors. researchgate.net

Table 4: Crystallographic Data for Human Vanin-1

| Parameter | Value (PDB ID: 4CYF) |

|---|---|

| Resolution (Å) | 2.25 |

| Space Group | P 1 21 1 |

| Unit Cell Dimensions (Å) | a=54.9, b=100.8, c=102.8 |

| R-work / R-free | 0.189 / 0.233 |

| Key Active Site Residues | Glu79, Lys178, Cys211 |

Data derived from the reported structure of human vanin 1. nih.govwikipedia.org

Advanced Analytical Methodologies for 2,4 Dihydroxy 3,3 Dimethylbutanamide Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of 2,4-Dihydroxy-3,3-dimethylbutanamide from reaction mixtures and for the determination of its purity. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine purity assessment, separation of closely related isomers, or determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purity assessment of this compound. This method offers high resolution, sensitivity, and reproducibility, making it ideal for quantitative analysis in research and quality control settings. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.

The purity of this compound can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. Method validation is crucial to ensure the reliability of the results and is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters and Purity Data:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Retention Time | Approximately 3.5 min |

| Purity (Area %) | > 99.5% |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | 0.15 µg/mL |

This table presents a hypothetical HPLC method for the analysis of this compound for illustrative purposes.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar compounds and is particularly useful for resolving constitutional isomers that may be difficult to separate by reversed-phase HPLC. nih.gov In the context of this compound synthesis, regioisomers could potentially be formed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous buffer. thermofisher.com This creates a water-enriched layer on the stationary phase, facilitating the separation of polar analytes based on their partitioning between this layer and the mobile phase. thermofisher.com

The separation of regioisomers of this compound by HILIC would be based on subtle differences in their polarity and hydrogen bonding capabilities. This technique is instrumental in ensuring the isomeric purity of the final compound.

Since this compound possesses a chiral center at the C2 position, the determination of its enantiomeric purity is of paramount importance, especially in pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. Chiral chromatography, particularly chiral HPLC, is the most widely used method for this purpose. csfarmacie.cz

This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. illinois.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds. csfarmacie.cz The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation Data:

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (R-enantiomer) | Approximately 8.2 min |

| Retention Time (S-enantiomer) | Approximately 9.5 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | > 99% |

This table presents hypothetical data for the chiral separation of this compound enantiomers for illustrative purposes.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound. These methods are essential for confirming the identity of the synthesized compound and for elucidating its precise chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are all used in the structural assignment.

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group environment.

Illustrative ¹H and ¹³C NMR Data for this compound (in D₂O):

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 3.85 (s, 1H) | H-2 |

| 3.40 (d, J=11.0 Hz, 1H) | H-4a |

| 3.35 (d, J=11.0 Hz, 1H) | H-4b |

| 0.95 (s, 3H) | CH₃ |

| 0.90 (s, 3H) | CH₃ |

This table presents hypothetical NMR data for this compound for illustrative purposes, based on typical chemical shifts for similar functional groups. pdx.edunih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to calculate a unique elemental formula. This is a critical step in confirming the identity of a newly synthesized compound like this compound.

Soft ionization techniques, such as Electrospray Ionization (ESI), are typically employed to generate the molecular ion with minimal fragmentation. The experimentally measured accurate mass is then compared to the theoretical mass calculated for the expected molecular formula.

Illustrative HRMS Data for this compound:

| Ion Type | Calculated m/z (for C₆H₁₄NO₃⁺) | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | 148.0974 | 148.0972 | -1.35 |

This table presents hypothetical HRMS data for the protonated molecule of this compound for illustrative purposes.

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum can provide further structural information. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O), the amide group (CONH₂), and cleavage of the carbon-carbon bonds.

Other Analytical Techniques for Reaction Monitoring and Characterization

While advanced analytical methods provide detailed structural and quantitative data, techniques for rapid, real-time monitoring are indispensable in a research and development setting.

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography is a powerful and widely used technique for the qualitative monitoring of organic reactions. ijpsjournal.com Its utility lies in its ability to quickly separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture). ualberta.ca This allows chemists to visualize the consumption of starting materials and the formation of the product over time. ijpsjournal.com

For the synthesis of this compound, which often involves the reaction of pantolactone with 3-aminopropanol, TLC provides a straightforward method to assess the reaction's progression. The polarity of the molecules involved plays a key role in their separation on a TLC plate. Generally, more polar compounds interact more strongly with the polar silica gel stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. wvu.edu

Key Components in the Reaction Mixture:

Pantolactone: A cyclic ester (lactone) with moderate polarity.

3-Aminopropanol: A primary amine and alcohol, making it a highly polar molecule.

This compound: The amide product, which is also a polar molecule due to the presence of two hydroxyl groups and an amide linkage.

Typical TLC Protocol:

A standard TLC protocol for monitoring this reaction would involve the following steps:

Stationary Phase: A silica gel coated plate (e.g., Silica Gel 60 F254) is typically used.

Sample Application: Small spots of the reaction mixture are applied to the baseline of the TLC plate at different time intervals (e.g., T=0, T=1h, T=2h, etc.). It is also crucial to spot the starting materials (pantolactone and 3-aminopropanol) as references.

Mobile Phase (Eluent): A solvent system of appropriate polarity is chosen to achieve good separation of the components. Due to the polar nature of the compounds, a relatively polar mobile phase is required. A common choice is a mixture of a less polar solvent and a more polar solvent, with the ratio adjusted to optimize separation. Suitable solvent systems could include:

Dichloromethane : Methanol (B129727) (e.g., in a 9:1 or 8:2 v/v ratio)

Ethyl Acetate : Hexane (e.g., in a 7:3 or 8:2 v/v ratio)

Development: The TLC plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, carrying the components of the mixture with it at different rates.

Visualization: Since the compounds are likely colorless, a visualization technique is required to see the separated spots. nih.gov Common methods include:

UV Light: If the compounds are UV-active (often due to the presence of chromophores), they can be visualized under a UV lamp (typically at 254 nm), where they will appear as dark spots on a fluorescent background.

Staining:

Ninhydrin (B49086): This stain is highly specific for primary amines and will react with 3-aminopropanol to produce a characteristic colored spot (often purple or pink). This is particularly useful for confirming the consumption of this starting material.

Potassium Permanganate (KMnO₄): This is a general-purpose stain that reacts with compounds that can be oxidized, such as alcohols and amines. It will visualize all three components, appearing as yellow-brown spots on a purple background.

p-Anisaldehyde: This is another general stain that can be used to visualize a wide range of organic compounds, often producing a variety of colors upon heating.

Interpreting the TLC Plate:

By observing the changes in the spotting pattern on the TLC plate over time, the progress of the reaction can be effectively monitored.

At the beginning of the reaction (T=0), spots corresponding to the starting materials, pantolactone and 3-aminopropanol, will be prominent.

As the reaction proceeds, the intensity of the starting material spots will decrease, and a new spot corresponding to the product, this compound, will appear and intensify.

The reaction is considered complete when the spot corresponding to the limiting reactant (typically 3-aminopropanol, which can be specifically visualized with ninhydrin) has disappeared.

The relative positions of the spots (Rf values) are critical for interpretation. Based on the principles of polarity:

3-Aminopropanol , being highly polar, is expected to have the lowest Rf value, remaining close to the baseline.

Pantolactone , being less polar than 3-aminopropanol and the final product, is expected to have a higher Rf value.

This compound , the amide product, is also polar and will likely have an Rf value intermediate between the two starting materials, or potentially lower than pantolactone depending on the specific mobile phase used.

The following interactive table summarizes the expected TLC results for the synthesis of this compound.

| Compound | Expected Relative Rf Value | Visualization with Ninhydrin | Visualization with KMnO₄ |

| Pantolactone | High | No Reaction (Invisible) | Yellow-Brown Spot |

| 3-Aminopropanol | Low | Purple/Pink Spot | Yellow-Brown Spot |

| This compound | Intermediate | No Reaction (Invisible) | Yellow-Brown Spot |

Detailed Research Findings:

While specific TLC data for this exact reaction in scientific literature is not abundant, the principles of chromatography and the known properties of the functional groups involved allow for a reliable prediction of the TLC behavior. The use of ninhydrin as a specific stain for the amine starting material is a well-established technique in organic synthesis. The disappearance of the ninhydrin-positive spot is a strong indicator of the reaction's completion. The concurrent appearance of a new spot, visualized by a general stain like potassium permanganate, which corresponds to the product, further confirms the successful transformation. This qualitative data from TLC is invaluable for making informed decisions about reaction time, quenching, and subsequent workup procedures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2,4-dihydroxy-3,3-dimethylbutanamide and its derivatives?

- Methodology : The compound can be synthesized via amide coupling between 2,4-dihydroxy-3,3-dimethylbutanoic acid and appropriate amines. For example, derivatives like (R)-N-((5-butylisoxazol-3-yl)methyl)-2,4-dihydroxy-3,3-dimethylbutanamide are synthesized using a universal protocol involving condensation reactions in 100% ethyl acetate, yielding 21–77% after purification by column chromatography .

- Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry of reagents to improve yield. Monitor reaction progress using TLC (Rf values reported in ethyl acetate) .

Q. How can the structural integrity of this compound derivatives be validated?

- Methodology : Use <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm stereochemistry and functional groups. For instance, derivatives exhibit characteristic shifts for hydroxyl protons (δ 1.0–9.0 ppm) and carbonyl carbons (δ 170–180 ppm) . High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas (e.g., C10H18ClNO4 with an exact mass of 251.707 Da) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to monitor degradation products. Related compounds (e.g., pantothenamides) show sensitivity to acidic/basic hydrolysis due to the labile amide bond . Store derivatives at –20°C in anhydrous solvents to prevent decomposition .

Advanced Research Questions

Q. What is the mechanism of action of this compound derivatives in biological systems?

- Methodology : Perform enzyme inhibition assays (e.g., pantothenate kinase assays) to evaluate interference with coenzyme A biosynthesis. Derivatives like pantethine analogs act as antimetabolites by competitively inhibiting pantothenate kinase, disrupting CoA-dependent pathways . Use radiolabeled substrates (e.g., <sup>14</sup>C-pantothenic acid) to quantify inhibition kinetics .

Q. How do structural modifications (e.g., alkyl chain length, chiral centers) affect the bioactivity of this compound derivatives?

- Methodology : Synthesize analogs with systematic substitutions (e.g., isoxazole rings, phenethyl groups) and compare their antiplasmodial or antimicrobial activities. For example, compound 3k (butyl-substituted) exhibits higher activity than 3m (phenethyl-substituted), suggesting steric and electronic factors influence target binding . Use molecular docking to predict interactions with biological targets .

Q. What analytical challenges arise in ensuring enantiomeric purity during synthesis?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve R/S enantiomers. For (R)-configured derivatives, verify optical rotation ([α]D) against literature values . Asymmetric synthesis using chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) can enhance enantioselectivity .

Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?

- Methodology : Standardize assay conditions (e.g., cell line, incubation time, solvent controls). For example, discrepancies in antiplasmodial activity may arise from differences in parasite strain sensitivity or compound solubility . Use orthogonal assays (e.g., ATP quantification vs. growth inhibition) to confirm results .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.